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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B1362416

This guide provides a comprehensive overview of the key spectroscopic data for 2-
methylbiphenyl (Ci3H12), a significant biphenyl derivative used in various fields, including as a
dye carrier and in the synthesis of more complex molecules. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its spectral characteristics.

Molecular Structure

2-Methylbiphenyl consists of a biphenyl scaffold with a methyl group substituted at the 2-
position of one of the phenyl rings. This substitution pattern influences the molecule's
conformation and, consequently, its spectroscopic signatures.

Chemical Structure:

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-methylbiphenyl.

Proton NMR (*H NMR) spectroscopy provides information about the chemical environment of
hydrogen atoms in a molecule. The spectrum of 2-methylbiphenyl is characterized by signals
in both the aromatic and aliphatic regions.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons (Ar-
~7.45-7.20 Multiplet 9H
H)
~2.10 Singlet 3H Methyl Protons (-CH3)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (33C NMR) spectroscopy is used to determine the types of carbon atoms in a

molecule. The spectrum of 2-methylbiphenyl shows distinct signals for the aromatic carbons

and the methyl carbon.

Chemical Shift (6) ppm

Assignment

~142.0 Quaternary Aromatic Carbon
~141.8 Quaternary Aromatic Carbon
~135.5 Quaternary Aromatic Carbon
~130.3 Aromatic CH

~129.8 Aromatic CH

~129.2 Aromatic CH

~128.0 Aromatic CH

~127.2 Aromatic CH

~126.7 Aromatic CH

~125.8 Aromatic CH

~20.5 Methyl Carbon (-CH3)

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the

absorption of infrared radiation.[1][2] The key absorption bands for 2-methylbiphenyl are
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detailed below.[3]

Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
) Aliphatic C-H Stretch (from -

2980 - 2850 Medium

CHs)
1600 - 1450 Strong Aromatic C=C Ring Stretch
1465 - 1440 Medium C-H Bend (from -CH3)

Aromatic C-H Out-of-Plane
~770-730 Strong

Bend

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a
molecule and its fragments, which helps in determining the molecular weight and structure. The
electron ionization (El) mass spectrum of 2-methylbiphenyl is summarized below.[1]

m/z Relative Intensity (%) Assignment

168 100 [M]* (Molecular lon)
167 80 [M-H]*

153 60 [M-CHs]*

152 50 [M-CHa]*

139 20 [M-C2Hs]*

115 15 [M-CaHs]*

89 10 [C7Hs]*

76 15 [CeHa]*

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.
The following sections outline standardized experimental protocols and a general workflow for
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the spectroscopic analysis of a compound like 2-methylbiphenyl.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound.
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Click to download full resolution via product page
Caption: A generalized workflow for spectroscopic analysis.

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-methylbiphenyl and
dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical
experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-
16 scans.

e 13C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of
13C, more scans are required (e.g., 128 or more). Proton decoupling is typically used to
simplify the spectrum and improve the signal-to-noise ratio.

» Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data to
obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference
the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

o Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place
a small drop of liquid 2-methylbiphenyl directly onto the ATR crystal.

o Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum to remove contributions from the instrument and
ambient atmosphere (e.g., CO2, H20).

o Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio, with a resolution of 4 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final transmittance or absorbance spectrum.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for
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separation prior to analysis.

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]

2. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]

3. dev.spectrabase.com [dev.spectrabase.com]

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Methylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362416#spectroscopic-data-nmr-ir-ms-for-2-
methylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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